1-[4-(benzenesulfonyl)piperazin-1-yl]-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)butan-1-one
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Description
1-[4-(benzenesulfonyl)piperazin-1-yl]-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)butan-1-one is a useful research compound. Its molecular formula is C18H25N5O3S and its molecular weight is 391.49. The purity is usually 95%.
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Biological Activity
1-[4-(benzenesulfonyl)piperazin-1-yl]-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)butan-1-one (CAS Number: 896087-22-2) is a synthetic compound that has garnered interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H25N5O3S
- Molecular Weight : 391.4878 g/mol
- Structure : The compound features a piperazine moiety linked to a benzenesulfonyl group and a triazole ring, contributing to its diverse biological activities.
Antimicrobial Properties
Research indicates that compounds with similar structural features to this compound exhibit notable antimicrobial activity. For instance:
- Bacterial Activity : Studies have demonstrated efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
17h | Staphylococcus aureus | Comparable to Ciprofloxacin |
20 | Trypanosoma cruzi | >50 μg/mL effective against trypomastigotes |
Antifungal Activity
The compound's structure suggests it may also possess antifungal properties. Analogous compounds have shown effectiveness against fungi such as Candida albicans and Aspergillus niger, with MIC values ranging from 12.5 to 25 μg/mL .
The biological activity of this compound is hypothesized to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and DNA replication.
- Disruption of Membrane Integrity : The presence of hydrophobic groups may enhance membrane permeability, leading to cell lysis in susceptible organisms.
Case Studies
A study focusing on the effects of N-benzenesulfonyl derivatives demonstrated significant growth inhibition of Trypanosoma cruzi, with a dose-dependent response observed after 72 hours . The research highlighted that at concentrations of 25 μg/mL and 50 μg/mL, there was a reduction in parasite numbers by approximately 50% and 64%, respectively.
Properties
IUPAC Name |
1-[4-(benzenesulfonyl)piperazin-1-yl]-3-(3,5-dimethyl-1,2,4-triazol-1-yl)butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3S/c1-14(23-16(3)19-15(2)20-23)13-18(24)21-9-11-22(12-10-21)27(25,26)17-7-5-4-6-8-17/h4-8,14H,9-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMBREJNNVDYOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)C(C)CC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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